Cas no 1553008-34-6 (3-(5-fluoropyridin-2-yl)butanoic acid)

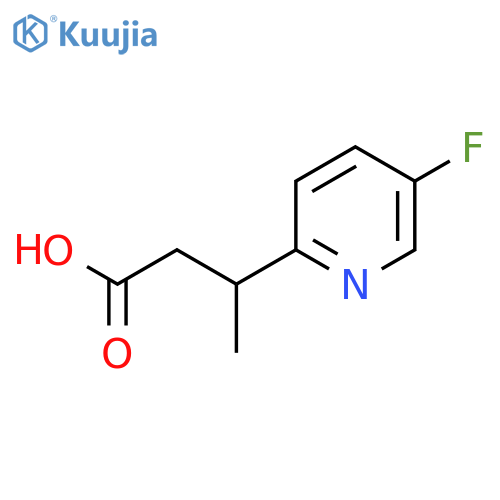

1553008-34-6 structure

商品名:3-(5-fluoropyridin-2-yl)butanoic acid

3-(5-fluoropyridin-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-fluoropyridin-2-yl)butanoic acid

- AKOS021453225

- 1553008-34-6

- EN300-1842415

-

- インチ: 1S/C9H10FNO2/c1-6(4-9(12)13)8-3-2-7(10)5-11-8/h2-3,5-6H,4H2,1H3,(H,12,13)

- InChIKey: TZHNTGKXEFLZGD-UHFFFAOYSA-N

- ほほえんだ: FC1=CN=C(C=C1)C(C)CC(=O)O

計算された属性

- せいみつぶんしりょう: 183.06955672g/mol

- どういたいしつりょう: 183.06955672g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 50.2Ų

3-(5-fluoropyridin-2-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1842415-0.25g |

3-(5-fluoropyridin-2-yl)butanoic acid |

1553008-34-6 | 0.25g |

$708.0 | 2023-09-19 | ||

| Enamine | EN300-1842415-10g |

3-(5-fluoropyridin-2-yl)butanoic acid |

1553008-34-6 | 10g |

$3315.0 | 2023-09-19 | ||

| Enamine | EN300-1842415-5g |

3-(5-fluoropyridin-2-yl)butanoic acid |

1553008-34-6 | 5g |

$2235.0 | 2023-09-19 | ||

| Enamine | EN300-1842415-10.0g |

3-(5-fluoropyridin-2-yl)butanoic acid |

1553008-34-6 | 10g |

$5652.0 | 2023-06-02 | ||

| Enamine | EN300-1842415-0.05g |

3-(5-fluoropyridin-2-yl)butanoic acid |

1553008-34-6 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1842415-0.5g |

3-(5-fluoropyridin-2-yl)butanoic acid |

1553008-34-6 | 0.5g |

$739.0 | 2023-09-19 | ||

| Enamine | EN300-1842415-5.0g |

3-(5-fluoropyridin-2-yl)butanoic acid |

1553008-34-6 | 5g |

$3812.0 | 2023-06-02 | ||

| Enamine | EN300-1842415-1g |

3-(5-fluoropyridin-2-yl)butanoic acid |

1553008-34-6 | 1g |

$770.0 | 2023-09-19 | ||

| Enamine | EN300-1842415-0.1g |

3-(5-fluoropyridin-2-yl)butanoic acid |

1553008-34-6 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1842415-2.5g |

3-(5-fluoropyridin-2-yl)butanoic acid |

1553008-34-6 | 2.5g |

$1509.0 | 2023-09-19 |

3-(5-fluoropyridin-2-yl)butanoic acid 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1553008-34-6 (3-(5-fluoropyridin-2-yl)butanoic acid) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量